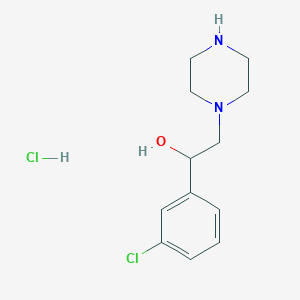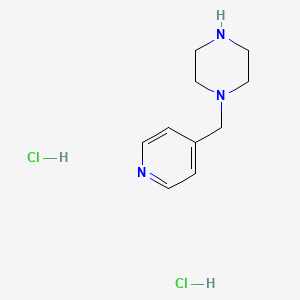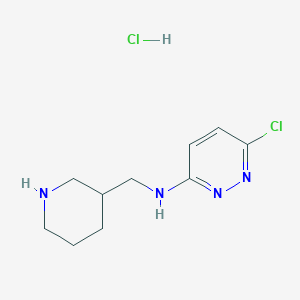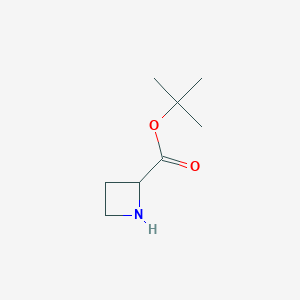
tert-Butyl azetidine-2-carboxylate
Overview
Description
Tert-butyl azetidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of azetidine-2-carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form azetidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation: Azetidine-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various functionalized azetidines.
Mechanism of Action
Target of Action
tert-Butyl azetidine-2-carboxylate is a complex organic compound that is used in the synthesis of various chemical structures . .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds . It is used as a precursor in the synthesis of thia and oxa-azaspiro . The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific compounds it helps synthesize. As a building block, it contributes to the formation of various chemical structures, which can then interact with different biochemical pathways .
Result of Action
As a building block in chemical synthesis, its effects would be seen in the properties and activities of the compounds it helps form .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the compound is stored and used, such as temperature and pH . .
Scientific Research Applications
Chemistry: Tert-butyl azetidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: The parent compound without the tert-butyl group.
L-azetidine-2-carboxylic acid: The enantiomer of azetidine-2-carboxylic acid.
Other esters of azetidine-2-carboxylic acid: Such as methyl, ethyl, and propyl esters.
Uniqueness: Tert-butyl azetidine-2-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other esters of azetidine-2-carboxylic acid.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in organic synthesis and pharmaceutical research.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
tert-butyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFEQCEQIAFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666591 | |
| Record name | tert-Butyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208034-97-3 | |
| Record name | tert-Butyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-yl)cyclopropyl]aniline](/img/structure/B1501102.png)
![N-cyclobutyl-3-methyl-1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1501103.png)
![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)
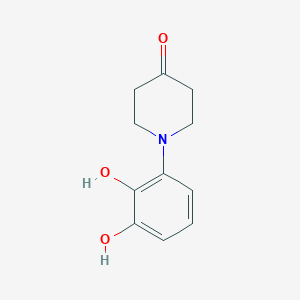
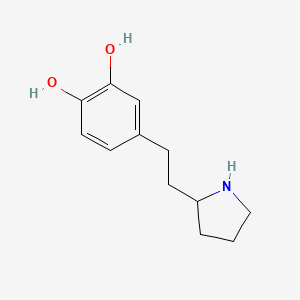
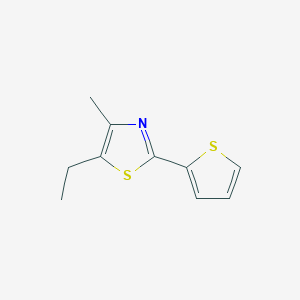
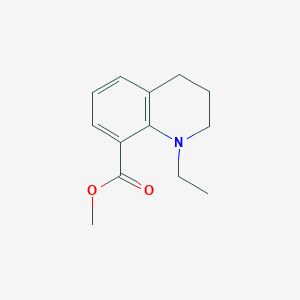
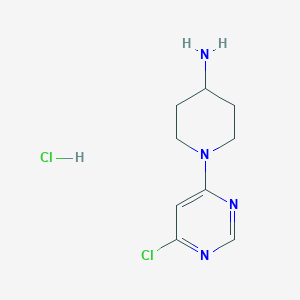
![3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid](/img/structure/B1501119.png)
